8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
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Overview
Description
8-(Pentylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex polycyclic compound with a unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from readily available precursors such as cyclopentadiene and 1,4-benzoquinone. The synthetic route includes:
Diels-Alder Reaction: Cyclopentadiene reacts with 1,4-benzoquinone to form a Diels-Alder adduct.
Photo-cycloaddition: The adduct undergoes a [2+2] photo-cycloaddition to form the pentacyclic structure.
Reduction: The intermediate is reduced using lithium aluminium hydride.
Hydrolysis: The product is hydrolyzed to remove protecting groups.
Huang-Minlon Reduction: The final reduction step yields the desired pentacyclic compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted reactions and solvent-free conditions can improve yields and reaction times . Catalysts such as sulphated zirconia and hydrotalcites are employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketone derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products
Oxidation: Diketone derivatives.
Reduction: Alcohol and amine derivatives.
Substitution: Various substituted pentacyclic compounds.
Scientific Research Applications
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
High-Energy Fuels: The compound is used as an additive to enhance the energy content of liquid hydrocarbon fuels.
Pharmaceuticals: It serves as a key intermediate in the synthesis of anti-influenza and anti-inflammatory drugs.
Materials Science: The unique cage structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with molecular targets through its polycyclic structure. The compound can interact with enzymes and receptors, modulating their activity. In pharmaceuticals, it acts by inhibiting specific pathways involved in inflammation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: A precursor in the synthesis of the target compound.
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: An oxidized derivative with similar structural features.
Uniqueness
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to its pentylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
136375-85-4 |
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Molecular Formula |
C16H26ClN |
Molecular Weight |
267.84 g/mol |
IUPAC Name |
N-pentylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C16H25N.ClH/c1-2-3-4-5-17-16-13-9-7-10-12-8(9)6-11(13)14(12)15(10)16;/h8-17H,2-7H2,1H3;1H |
InChI Key |
WMOZPULTPNRONM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1C2C3CC4C1C5C2CC3C45.Cl |
Origin of Product |
United States |
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